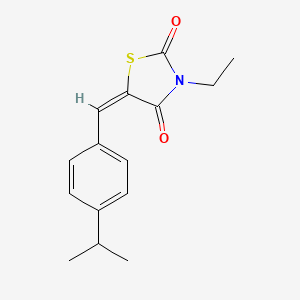![molecular formula C28H30N2O5S B11973975 ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)
ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate est un composé organique complexe qui appartient à la classe des thiazolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure unique de ce composé, présentant plusieurs cycles aromatiques et groupes fonctionnels, en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du noyau thiazolopyrimidine : Cette étape implique la cyclisation de précurseurs appropriés pour former le système cyclique thiazolopyrimidine.
Introduction de substituants : Des groupes fonctionnels tels que les groupes butoxy, méthoxy et méthyle sont introduits par diverses réactions de substitution.
Estérification : La dernière étape implique l’estérification du groupe carboxylate pour former l’ester éthylique.
Méthodes de production industrielle
La production industrielle de ces composés complexes implique souvent l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (CLHP) et la recristallisation sont couramment utilisées pour la purification.
Analyse Des Réactions Chimiques
Types de réactions
L’ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d’hydrogène (H2O2).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Réactifs de substitution : Halogènes, agents nitrants, agents sulfonants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut s’agir notamment de :
Inhibition enzymatique : Le composé peut inhiber certaines enzymes, affectant les voies biochimiques.
Liaison aux récepteurs : Il peut se lier à des récepteurs spécifiques, modulant les réponses cellulaires.
Interaction avec l’ADN : Le composé peut interagir avec l’ADN, affectant l’expression génique et la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
L’ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate peut être comparé à d’autres dérivés de la thiazolopyrimidine :
Composés similaires : Les composés ayant des structures similaires comprennent d’autres thiazolopyrimidines avec différents substituants.
Unicité : La combinaison unique de groupes butoxy, méthoxy et méthyle dans ce composé peut conférer des activités biologiques et des propriétés chimiques distinctes.
Propriétés
Formule moléculaire |
C28H30N2O5S |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(4-butoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O5S/c1-5-7-16-35-22-12-8-19(9-13-22)17-23-26(31)30-25(20-10-14-21(33-4)15-11-20)24(27(32)34-6-2)18(3)29-28(30)36-23/h8-15,17,25H,5-7,16H2,1-4H3/b23-17+ |
Clé InChI |
TYVMSLVNPXJMGO-HAVVHWLPSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)


![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)



